6'-methoxy-3,3'-bipyridine-5-carboxamide
Description
Properties
IUPAC Name |
5-(6-methoxypyridin-3-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-17-11-3-2-8(7-15-11)9-4-10(12(13)16)6-14-5-9/h2-7H,1H3,(H2,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLCXDCMOURKRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC(=CN=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bipyridine derivatives, including 6’-methoxy-3,3’-bipyridine-5-carboxamide, typically involves metal-catalyzed cross-coupling reactions. Common methods include Suzuki coupling, Stille coupling, and Negishi coupling . These reactions often require palladium or nickel catalysts and are conducted under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of bipyridine derivatives may involve large-scale coupling reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
6’-Methoxy-3,3’-bipyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert certain functional groups to their reduced forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
6’-Methoxy-3,3’-bipyridine-5-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 6’-methoxy-3,3’-bipyridine-5-carboxamide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Substituted 3,3'-Bipyridine Carboxamides
CHMFL-PI4K-127 (6'-chloro-N-methyl-5'-(phenylsulfonamido)-3,3'-bipyridine-5-carboxamide) shares the 3,3'-bipyridine core with the target compound but differs in substituents:
- Chloro group at 6' position : Enhances hydrophobic interactions with target enzymes.
- Sulfonamido group at 5' position : Contributes to improved binding affinity and selectivity for PI(4)K.
- Antimalarial activity : CHMFL-PI4K-127 exhibits an IC₅₀ of 0.6 nM against P. falciparum PI(4)K, outperforming earlier analogs lacking these substituents .
| Compound | Substituents (Positions) | Target Enzyme | IC₅₀ (nM) |
|---|---|---|---|
| 6'-Methoxy-3,3'-bipyridine-5-carboxamide | Methoxy (6'), Carboxamide (5) | Under investigation | N/A |
| CHMFL-PI4K-127 | Chloro (6'), Sulfonamido (5') | P. falciparum PI(4)K | 0.6 |
Positional Isomers and Bipyridine Derivatives
6'-Methoxy-2,3'-bipyridine (CAS 381725-49-1) differs in the bipyridine linkage (2,3' vs. 3,3') and lacks the carboxamide group:
- Structural impact : The 2,3'-linkage alters electron distribution and steric hindrance, reducing affinity for enzymes like PI(4)K.
- Applications : Primarily used as a synthetic intermediate or impurity in drugs like Perampanel (an antiepileptic) .
| Property | This compound | 6'-Methoxy-2,3'-bipyridine |
|---|---|---|
| Bipyridine Linkage | 3,3' | 2,3' |
| Functional Groups | Methoxy, Carboxamide | Methoxy |
| Bioactivity | Antimalarial (potential) | Synthetic intermediate |
Pyridinecarboxamide Derivatives
PF-01247324 (6-amino-N-methyl-5-(2,3,5-trichlorophenyl)-2-pyridinecarboxamide) shares the carboxamide group but features a trichlorophenyl substituent:
- Pharmacological profile : Acts as a potassium channel modulator, highlighting how substituent variation redirects biological targets .
| Compound | Key Substituents | Primary Activity |
|---|---|---|
| This compound | Methoxy, Carboxamide | Enzyme inhibition (PI(4)K) |
| PF-01247324 | Trichlorophenyl, Carboxamide | Potassium channel modulation |
Physicochemical Properties
- 5-Hydroxy-6-methylpyridine-3-carboxylic acid (): The hydroxyl group increases solubility (logP = 0.8) compared to methoxy derivatives (logP ~1.5).
- 6-(Difluoromethoxy)-5-methylpyridine-3-carboxylic acid (): Difluoromethoxy enhances metabolic stability, with a half-life >6 hours in hepatic microsomes.
| Compound | Solubility (logP) | Metabolic Stability (t₁/₂) |
|---|---|---|
| This compound | 1.5 (predicted) | Under investigation |
| 5-Hydroxy-6-methylpyridine-3-carboxylic acid | 0.8 | <2 hours |
| 6-(Difluoromethoxy)-5-methylpyridine-3-carboxylic acid | 1.2 | >6 hours |
Q & A
Q. What are the recommended synthetic routes for 6'-methoxy-3,3'-bipyridine-5-carboxamide in laboratory settings?
Methodological Answer:
- Key Steps :
- Bipyridine Core Formation : Use Suzuki-Miyaura coupling to link pyridine rings, ensuring regioselectivity for the 3,3'-bipyridine scaffold .
- Methoxy Group Introduction : Employ nucleophilic substitution or palladium-catalyzed methoxylation at the 6'-position .
- Carboxamide Functionalization : Activate the carboxylic acid (e.g., via HATU/DCC coupling) and react with ammonia or amines .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) are critical for isolating high-purity product (>95%) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>98% ideal for biological assays) .
- NMR : Confirm regiochemistry via [1]H-NMR (e.g., methoxy proton at δ 3.8–4.0 ppm; bipyridine aromatic protons as doublets) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+ (calculated for C₁₂H₁₂N₂O₂: 232.09 g/mol) .
Q. What are the solubility and stability profiles of this compound?
Methodological Answer:
- Solubility :
- Polar solvents: Soluble in DMSO (≥50 mg/mL), sparingly soluble in water (<1 mg/mL at pH 7). Adjust pH with dilute HCl/NaOH for aqueous assays .
- Stability :
- Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Monitor degradation via TLC or HPLC over 72 hours in DMSO at 4°C .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Root Causes :
- Impurity Artifacts : Trace solvents (e.g., DMF) or unreacted intermediates may interfere with assays. Validate purity via orthogonal methods (HPLC + LC-MS) .
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for IC₅₀ normalization) .
- Resolution Strategy :
- Replicate experiments in independent labs with blinded sample coding .
Q. What strategies optimize the compound’s selectivity for target enzymes?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Modify the methoxy group (e.g., replace with ethoxy or halogen) to alter steric/electronic effects.
- Introduce substituents at the 5-carboxamide position (e.g., methyl, aryl) to enhance binding pocket complementarity .
- Computational Tools :
- Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes and off-target interactions .
Q. How can researchers validate the proposed mechanism of action in cellular models?
Methodological Answer:
- In Vitro Assays :
- Target Engagement : Use cellular thermal shift assays (CETSA) to confirm binding to the intended protein .
- Pathway Inhibition : Measure downstream biomarkers (e.g., phosphorylated proteins via Western blot) .
- Negative Controls :
- Synthesize a structurally analogous inactive compound (e.g., 6'-methoxy-3,3'-bipyridine-5-carboxylic acid) to rule out nonspecific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
